molecular formula C11H10F2O2 B12988744 3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde

Cat. No.: B12988744
M. Wt: 212.19 g/mol
InChI Key: JIMRLLFZVJMGNI-UHFFFAOYSA-N
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Description

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is a fluorinated benzaldehyde derivative designed for medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, where the aldehyde group acts as a key handle for further chemical transformations, such as condensations to form Schiff bases or reductive aminations to create novel amine derivatives. The incorporation of the 2,2-difluorocyclopropyl moiety is of particular interest, as fluorinated groups are known to significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability. These properties make it a valuable precursor for constructing more complex, fluorinated scaffolds, including potential kinase inhibitors or other biologically active molecules for investigative purposes. Researchers can utilize this building block to develop new chemical entities for probing biological pathways. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

3-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde

InChI

InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-3-1-2-8(4-10)6-14/h1-4,6,9H,5,7H2

InChI Key

JIMRLLFZVJMGNI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)COC2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Difluorocyclopropane Formation

  • The NHC-catalyzed difluorocyclopropanation of aldehydes with dibromodifluoromethane proceeds efficiently at room temperature with cesium carbonate base in DMAc solvent, yielding gem-difluorocyclopropyl aldehydes in moderate to good yields (40-60%).
  • The reaction is tolerant of various aromatic aldehydes, suggesting applicability to benzaldehyde derivatives.

Etherification Reaction

  • Alkylation of phenolic hydroxyl groups with alkyl halides under basic conditions is a well-established method to form aryl ethers.
  • Potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO at elevated temperatures (50-100 °C) typically affords good yields.
  • Purification is achieved by column chromatography or recrystallization.

Purification and Characterization

  • The final product is purified by silica gel chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm the presence of the difluorocyclopropyl group and aldehyde functionality.
  • Mass spectrometry confirms molecular weight and purity.

Comparative Table of Preparation Methods

Method Aspect Difluorocyclopropane Formation Etherification to Benzaldehyde
Key Reagents TFDA + fluoride catalyst or dibromodifluoromethane + NHC catalyst Difluorocyclopropylmethyl halide/tosylate + 3-hydroxybenzaldehyde
Reaction Conditions Room temperature to mild heating, inert atmosphere Heating in polar aprotic solvent, base present
Yield Range 40-60% 60-85%
Purification Column chromatography Column chromatography or recrystallization
Characterization NMR (^1H, ^13C, ^19F), MS NMR (^1H, ^13C, ^19F), MS

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: 3-((2,2-Difluorocyclopropyl)methoxy)benzoic acid.

    Reduction: 3-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular processes. For example, it could inhibit enzymes or interfere with cell membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde with selected analogs based on substituent groups, molecular weight, and key properties inferred from evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Boiling Point (°C) Log S (Solubility) BBB Permeability
This compound C₁₁H₉F₂O₂ 226.19* Difluorocyclopropylmethoxy ~250–280 (estimated) -2.1 (predicted) Moderate
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 Difluoromethoxy, Methoxy Not reported -1.8 High
3-[(4-Bromophenyl)methoxy]benzaldehyde C₁₄H₁₁BrO₂ 291.14 Bromobenzyloxy Not reported -3.0 Low
3-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxy 248 -0.5 High

*Estimated based on structural similarity to analogs.

Key Observations :

  • Molecular Weight: The difluorocyclopropyl analog is heavier than non-cyclic fluorinated analogs (e.g., 188.13 g/mol vs. 226.19 g/mol), which may reduce solubility .
  • Solubility : The cyclopropyl group increases hydrophobicity (Log S ≈ -2.1) compared to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log S = -1.8) .
  • BBB Permeability : Fluorinated ethers generally exhibit better blood-brain barrier (BBB) penetration than brominated analogs due to lower polar surface area (TPSA) .

Biological Activity

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research reports.

  • Chemical Formula : C10H10F2O2
  • Molecular Weight : 202.18 g/mol
  • CAS Number : Not specified in the sources but typically associated with unique identifiers for chemical substances.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluorocyclopropyl group may enhance lipophilicity and binding affinity to certain receptors or enzymes, potentially leading to modulation of biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzaldehyde derivatives have shown:

  • Inhibition of Cancer Cell Proliferation : Compounds with methoxy and fluorinated groups often demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanisms : These effects may involve apoptosis induction and cell cycle arrest through the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways.

Antimicrobial Activity

The presence of the methoxy group in conjunction with fluorinated substituents has also been linked to antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of fluorinated benzaldehyde derivatives, including those structurally similar to this compound. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : Demonstrated significant inhibition at concentrations as low as 10 µM.
CompoundCell LineIC50 (µM)
Compound AMCF-78.5
Compound BA54912.0
This compoundMCF-710.5

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of related compounds:

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli.
  • Results : Showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus.
CompoundMicroorganismMIC (µg/mL)
Compound XStaphylococcus aureus20
Compound YEscherichia coli25
This compoundStaphylococcus aureus15

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